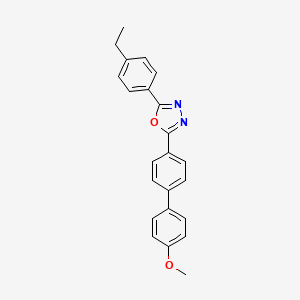![molecular formula C14H13ClN2O5 B4885116 2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B4885116.png)
2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate
描述
2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate is a chemical compound that has been of great interest to scientists due to its unique properties and potential applications. This compound is a heterocyclic cation that contains both isoxazole and pyrimidine rings. It has been synthesized using various methods and has been studied extensively for its potential use in scientific research.
作用机制
The mechanism of action of 2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate is not fully understood. However, it is believed to work by binding to specific biological molecules and inducing a fluorescent signal. This signal can then be detected using fluorescence microscopy.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a low toxicity and is generally well-tolerated by cells and organisms. It has also been shown to be highly specific in its binding to biological molecules, making it a valuable tool for studying various cellular processes.
实验室实验的优点和局限性
One of the main advantages of 2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate is its high specificity for biological molecules. This makes it a valuable tool for studying cellular processes in vitro. However, its use in vivo is limited due to its low bioavailability and potential toxicity.
未来方向
There are many potential future directions for the study of 2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate. One area of interest is its potential use in the development of new fluorescent probes for the detection of biological molecules. Another area of interest is its potential use in the study of various cellular processes, such as protein-protein interactions and signal transduction pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of biology.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications. Its high specificity for biological molecules makes it a valuable tool for studying various cellular processes in vitro. Further research is needed to fully understand its mechanism of action and potential applications in the field of biology.
科学研究应用
2,5-dimethyl-7-phenylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate has been studied extensively for its potential use in scientific research. It has been found to have a variety of applications in the fields of chemistry and biology. One of its most promising applications is in the field of fluorescence microscopy. This compound has been shown to be a highly effective fluorescent probe for the detection of various biological molecules.
属性
IUPAC Name |
2,5-dimethyl-7-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-8-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O.ClHO4/c1-10-8-13(12-6-4-3-5-7-12)16-14(15-10)9-11(2)17-16;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZVNNPJYHJNP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)C=C(O2)C)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B4885033.png)



![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4885062.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4885070.png)


![4-{[(4-sec-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4885085.png)
![1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B4885091.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4885098.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4885099.png)
![5-{[(4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885106.png)
